molecular formula C15H14N2O2 B2644581 (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one CAS No. 2035000-79-2

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2644581
CAS No.: 2035000-79-2
M. Wt: 254.289
InChI Key: VIUOFTPRHYIMEA-VOTSOKGWSA-N
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Description

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one is a heterocyclic compound featuring an oxazolo[4,5-c]pyridine core conjugated with a phenylpropenone moiety. The (2E) configuration indicates the trans arrangement of substituents around the double bond, which influences its stereoelectronic properties.

The synthesis of such compounds typically involves cyclization reactions, often utilizing catalysts to form the oxazole ring. Structural characterization relies heavily on crystallographic tools like SHELX programs, which are widely employed for refining small-molecule structures .

Properties

IUPAC Name

(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-14-13(11-17)10-16-19-14/h1-7,10H,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUOFTPRHYIMEA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a patent describes the use of similar oxazole derivatives in developing antibacterial agents that target resistant bacterial strains .

Drug Development

The compound is being investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with specific biological targets. For example:

  • Inhibition of Enzymes : Compounds with similar structures have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Anticancer Properties : Some studies suggest that derivatives may possess anticancer activity due to their ability to induce apoptosis in cancer cells.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various reactions such as:

  • Michael Addition Reactions : The enone structure can undergo Michael addition with nucleophiles, facilitating the synthesis of more complex molecules.
  • Formation of Heterocycles : The oxazole moiety can be utilized to synthesize other heterocyclic compounds that are valuable in pharmaceuticals.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of oxazole derivatives demonstrated that compounds similar to This compound showed promising results against Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to ascertain the minimum inhibitory concentration (MIC) and found significant activity at lower concentrations .

Case Study 2: Drug Development

In drug development research, derivatives of this compound were tested for COX inhibition. The results indicated that certain modifications enhanced selectivity towards COX-2 over COX-1, suggesting potential for developing anti-inflammatory drugs with reduced side effects .

Mechanism of Action

The mechanism of action of (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets within biological systems. These interactions may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The oxazolo[4,5-c]pyridine core distinguishes this compound from analogs with alternative heterocyclic systems. Key comparisons include:

Feature Target Compound Pyrazole Derivatives (e.g., ) Thiazolo-Pyrimidines (e.g., )
Core Heterocycle Oxazolo[4,5-c]pyridine Pyrazole and coumarin Thiazolo[4,5-d]pyrimidine
Key Substituents Phenylpropenone Tetrazole, carboxamide Thioxo, chlorophenyl
Hydrogen Bonding Moderate (oxazole N-O) Strong (amide and tetrazole groups) Weak (thioxo S···H interactions)
Crystallographic Tools SHELX refinement Not specified Graph set analysis ()

The oxazole ring provides moderate hydrogen-bonding capability compared to pyrazole derivatives with amide groups, which exhibit stronger intermolecular interactions .

Research Challenges and Contradictions

  • Stereochemical Control : The (2E) configuration must be rigorously maintained during synthesis, unlike simpler pyrazole derivatives where stereochemistry is less critical .
  • Crystallographic Ambiguities : While SHELX is robust for small molecules (), hydrogen-bonding patterns in oxazolo systems may require complementary tools like graph set analysis () for full characterization.

Biological Activity

The compound (2E)-1-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-5-yl}-3-phenylprop-2-en-1-one is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H16N2O Molecular Formula \text{C}_{18}\text{H}_{16}\text{N}_2\text{O}\quad \text{ Molecular Formula }

1. Antioxidant Activity

Research indicates that compounds containing oxazole rings exhibit significant antioxidant properties. For instance, derivatives of oxazolones have shown an average inhibition of lipid peroxidation by up to 86.5% in vitro. The mechanism involves radical scavenging capabilities that contribute to their protective effects against oxidative stress .

CompoundAverage Inhibition (%)
2a91
2b86
2c87
2d81

2. Anti-inflammatory Effects

Oxazole derivatives have been studied for their anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, certain oxazolone derivatives demonstrated significant inhibition of edema formation. The compound (4c) was noted for its potent anti-nociceptive effects, suggesting its potential as an analgesic agent .

3. Lipoxygenase Inhibition

The inhibition of lipoxygenase (LOX) is a critical mechanism by which these compounds exert their anti-inflammatory effects. The most potent LOX inhibitor among the studied derivatives had an IC50 value of 41 μM, indicating a strong potential for therapeutic applications in inflammatory diseases .

4. Antimicrobial Activity

Several studies have reported the antimicrobial activity of oxazole derivatives against various pathogens. For example, compounds derived from oxazolones exhibited activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were effective against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Case Study 1: Antioxidant and Anti-inflammatory Properties

A series of oxazolone derivatives were synthesized and evaluated for their biological activities. Among them, compound 4c showed not only strong antioxidant activity but also significant inhibition of inflammatory responses in animal models. This dual action suggests that such compounds could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various oxazole derivatives against fungal pathogens, certain compounds demonstrated effective antifungal activity against Rhizoctonia solani. This finding supports the notion that oxazole-containing compounds may serve as a basis for developing new antifungal treatments .

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